molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2477664
CAS No.: 1428348-60-0
M. Wt: 447.48
InChI Key: RKNLRPYWWZXPMT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel addition to the thieno[3,2-d]pyrimidine class of heterocyclic compounds. This class has garnered interest due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Synthesis and Structural Elucidation

The synthesis of thieno[3,2-d]pyrimidines typically involves multi-step reactions starting from simpler precursors. The structural elucidation of the compound is crucial for understanding its biological activity. Analytical techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. Research conducted by Elmongy et al. (2022) showed that various derivatives inhibited the growth of breast cancer cells and non-small cell lung cancer cells with an inhibitory activity ranging from 43% to 87% at certain concentrations . The study highlighted that substituents on the pyrimidine ring could enhance cytotoxic effects against specific cancer cell lines.

Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Inhibition (%)
Compound IMDA-MB-23127.670
Compound IIA54935.460
Compound IIIHCT11630.065

Antibacterial and Antifungal Activity

Thieno[3,2-d]pyrimidines have also been assessed for their antibacterial and antifungal properties. A study by Yong et al. (2018) evaluated several derivatives against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics.

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
Compound CKlebsiella pneumoniae17

The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects is multifaceted. For anticancer activity, it is suggested that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression . In antibacterial applications, they may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Breast Cancer Cells : A comprehensive study evaluated the effects of various thieno[3,2-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. The most potent compound demonstrated an IC50 value of 27.6 µM, indicating strong cytotoxicity .
  • Antimicrobial Screening : A series of thieno[3,2-d]pyrimidine derivatives were screened for antimicrobial activity against multiple pathogens. Results showed that specific substitutions significantly enhanced efficacy against both bacterial and fungal strains .

Properties

CAS No.

1428348-60-0

Molecular Formula

C24H18FN3O3S

Molecular Weight

447.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3

InChI Key

RKNLRPYWWZXPMT-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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